6-(hydroxymethyl)-2H-chromen-2-one

Carbonic anhydrase inhibition Tumor-associated CA IX Coumarin SAR

6-(Hydroxymethyl)-2H-chromen-2-one (6-hydroxymethylcoumarin, CHEMBL571738) is a synthetic coumarin derivative bearing a primary hydroxymethyl (–CH₂OH) substituent at the 6-position of the benzopyranone ring. Unlike the naturally abundant 7-hydroxy or 6,7-dioxygenated coumarins, this compound presents a non-phenolic, synthetically tractable handle that influences both its carbonic anhydrase (CA) isoform inhibition profile and its utility as a derivatizable building block.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
Cat. No. B10845063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(hydroxymethyl)-2H-chromen-2-one
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)O2)C=C1CO
InChIInChI=1S/C10H8O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5,11H,6H2
InChIKeyBPTGMUVORRVIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Hydroxymethyl)-2H-chromen-2-one: A Differentiated 6-Substituted Coumarin Scaffold for CA-Targeted Research


6-(Hydroxymethyl)-2H-chromen-2-one (6-hydroxymethylcoumarin, CHEMBL571738) is a synthetic coumarin derivative bearing a primary hydroxymethyl (–CH₂OH) substituent at the 6-position of the benzopyranone ring [1]. Unlike the naturally abundant 7-hydroxy or 6,7-dioxygenated coumarins, this compound presents a non-phenolic, synthetically tractable handle that influences both its carbonic anhydrase (CA) isoform inhibition profile and its utility as a derivatizable building block [2]. Its biological activity has been quantitatively profiled against 13 mammalian CA isoforms, revealing a distinctive selectivity signature that separates it from simple coumarin, 7-alkoxy, and 6-hydroxy regioisomers [1].

6-(Hydroxymethyl)-2H-chromen-2-one Procurement: Why Coumarin-Class Generics Cannot Substitute


Coumarin derivatives are not interchangeable in carbonic anhydrase inhibition assays, because minor changes in ring substitution produce non-linear shifts in isoform affinity and selectivity [1]. The parent coumarin (2) is essentially inactive against the tumor-associated isoform hCA IX (Kᵢ >500 µM), whereas relocation of a single hydroxymethyl group to position 6 (compound 21) yields a 93 nM inhibitor of hCA IX—a >5,000-fold gain in potency [1]. Equally critical is the regioisomeric distinction: 6-hydroxycoumarin shows a different hCA IX/hCA II selectivity window than 6-hydroxymethylcoumarin, and procurement of the incorrect 6-substituted analog will produce misleading structure–activity conclusions [1][2]. For research groups constructing CA inhibitor libraries or developing tumor-associated CA probes, specification of the exact 6-(hydroxymethyl) derivative is therefore an essential experimental variable.

6-(Hydroxymethyl)-2H-chromen-2-one: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


hCA IX Inhibitory Potency: Nanomolar Activity Versus Coumarin and 7-Methoxycoumarin Baselines

6-(Hydroxymethyl)-2H-chromen-2-one (Compound 21) inhibits the tumor-associated isoform hCA IX with a Kᵢ of 0.093 µM, whereas the unsubstituted coumarin (Compound 2) and 7-methoxycoumarin (Compound 5) show no meaningful inhibition of this isoform (Kᵢ >500 µM for both). This represents a >5,000-fold improvement in hCA IX affinity conferred solely by the 6-hydroxymethyl substituent [1]. The data were generated in the same study using an identical stopped-flow CO₂ hydration assay with 6 h enzyme–inhibitor pre-incubation, permitting direct head-to-head comparison [1].

Carbonic anhydrase inhibition Tumor-associated CA IX Coumarin SAR

hCA IX Selectivity Over Housekeeping hCA II: Quantified Selectivity Window Versus 6-Hydroxycoumarin

6-(Hydroxymethyl)-2H-chromen-2-one exhibits a Kᵢ of 0.093 µM for hCA IX and 32.4 µM for the ubiquitous cytosolic isoform hCA II, yielding a selectivity ratio (hCA II/hCA IX) of approximately 348-fold [1]. In a complementary study using the same assay methodology, the regioisomer 6-hydroxycoumarin showed Kᵢ of 0.198 µM for hCA IX and >100 µM for hCA II (selectivity ratio >505-fold) [2]. Compared to 6-hydroxycoumarin, 6-(hydroxymethyl)-2H-chromen-2-one achieves approximately 2.1-fold greater absolute potency at hCA IX (93 vs. 198 nM) while retaining a therapeutically meaningful selectivity window over the off-target isoform [1][2].

CA isoform selectivity Off-target liability Tumor CA selectivity

hCA IX Affinity Advantage Over the Natural Product Umbelliferone (7-Hydroxycoumarin)

The natural coumarin umbelliferone (7-hydroxycoumarin) is a widely used reference compound in CA inhibition studies, with a reported Kᵢ for hCA IX of 0.478 µM [1]. 6-(Hydroxymethyl)-2H-chromen-2-one inhibits hCA IX with a Kᵢ of 0.093 µM, representing a 5.1-fold higher affinity for this tumor-associated isoform [2]. Both compounds were evaluated under comparable stopped-flow CO₂ hydration conditions. Umbelliferone also exhibits weaker selectivity, with Kᵢ values of 58.4 µM for hCA I and an estimated 100 µM for hCA II, whereas the 6-hydroxymethyl derivative shows a more balanced multi-isoform inhibition profile that may be advantageous or disadvantageous depending on the experimental objective [1][2].

Natural product coumarin comparison hCA IX potency ranking Umbelliferone benchmark

Murine CA XIII Nanomolar Affinity: A Tool-Compound Opportunity for Rodent Model Studies

Within the Maresca et al. 2010 panel of 13 mammalian CA isoforms, 6-(hydroxymethyl)-2H-chromen-2-one (Compound 21) achieves its highest absolute affinity against murine CA XIII (mCA XIII), with a Kᵢ of 0.046 µM (46 nM) [1]. This represents a 2.0-fold improvement over its hCA IX Kᵢ (0.093 µM). For comparison, the parent coumarin (Compound 2) and 7-methoxycoumarin (Compound 5) are essentially inactive against mCA XIII (Kᵢ >500 µM). Among the 23 compounds profiled, Compound 21 belongs to a subset of only five derivatives (including the thiocoumarin 17 and coumarins 15, 18, 22) that achieve mCA XIII Kᵢ values in the 40–48 nM range [1]. Notably, Compound 21 accomplishes this without the ester or thio functionalities present in the other top-performing analogs, making its structure the simplest entry point to this potency band.

Murine CA XIII Rodent pharmacology model Isoform selectivity profiling

6-Hydroxymethyl as a Derivatizable Handle: Synthetic Tractability Advantage Over 6-Hydroxy and 6-H Analogues

The primary –CH₂OH group at position 6 of 6-(hydroxymethyl)-2H-chromen-2-one provides a chemically distinct reactive handle for further functionalization via esterification, etherification, oxidation to the aldehyde or carboxylic acid, or conversion to leaving groups (e.g., halide, tosylate) [1]. This is structurally inaccessible in 6-hydroxycoumarin, where the phenolic –OH is electronically conjugated to the aromatic ring and exhibits different reactivity, and absent entirely in unsubstituted coumarin and 7-methoxycoumarin. In the Maresca et al. 2010 study, the 6-hydroxymethyl motif was deliberately selected as a 'compact, easily derivatizable' substituent for SAR exploration, and its synthetic utility was demonstrated through the ester analogs 18 and 19, where the hydroxymethyl group was converted to methyl and ethyl esters [1]. Although quantitative comparative reaction yields are not reported in the CA inhibition literature, the presence of a primary aliphatic alcohol on an otherwise unfunctionalized coumarin core is a structural feature that prospectively enables diverse conjugate chemistry (e.g., biotinylation, fluorophore attachment, solid-support immobilization) that is not feasible with simple hydroxycoumarins without phenolic protection strategies [2].

Synthetic intermediate Hydroxymethyl derivatization Coumarin building block

Multi-Isoform CA Inhibition Fingerprint: A Unique Balanced Profile for Panel Screening Applications

6-(Hydroxymethyl)-2H-chromen-2-one exhibits a distinctive multi-isoform CA inhibition profile characterized by moderate micromolar affinity (Kᵢ values ranging from 5.1 to 9.9 µM) across eight of the thirteen tested mammalian CA isoforms (hCA I, III, IV, VA, VB, VI, VII, XII, XIV, and mCA XV), coupled with nanomolar potency at hCA IX (0.093 µM) and mCA XIII (0.046 µM), and weaker inhibition of hCA II (32.4 µM) [1]. This flat, balanced inhibition landscape across broadly expressed isoforms stands in contrast to both (a) unsubstituted coumarin (Compound 2), which is inactive (Kᵢ >500 µM) against ten of thirteen isoforms, and (b) 7-methoxycoumarin (Compound 5), which shows highly skewed inhibition (nanomolar at hCA II, inactive against hCA IX and VA) [1]. The compound thus occupies a unique position in the coumarin CA inhibitor space: it is neither a narrow-spectrum agent nor a pan-inhibitor, but a selectively balanced tool with two high-affinity isoform targets embedded within a broad micromolar background activity.

CA isoform panel Inhibition fingerprint Tool compound characterization

6-(Hydroxymethyl)-2H-chromen-2-one: Evidence-Backed Research and Procurement Application Scenarios


Tumor-Associated Carbonic Anhydrase IX (hCA IX) Inhibitor Lead Optimization Programs

With a validated hCA IX Kᵢ of 93 nM and a >5,000-fold activity gain over the parent coumarin scaffold, 6-(hydroxymethyl)-2H-chromen-2-one serves as a structurally compact starting point for medicinal chemistry campaigns targeting tumor hypoxia pathways [1]. The 6-hydroxymethyl group provides a tractable vector for introducing substituents that can modulate pharmacokinetic properties without abolishing hCA IX affinity, as demonstrated by the ester derivatives (Compounds 18 and 19) that maintain nanomolar hCA IX inhibition [1]. Researchers should prioritize this scaffold when the synthetic objective is to explore 6-position SAR while preserving the core coumarin CA inhibitory pharmacophore.

CA Isoform Selectivity Profiling and Tool Compound Standardization

The compound's uniquely balanced multi-isoform fingerprint—with Kᵢ values between 5.1 and 9.9 µM for ten CA isoforms and nanomolar outliers at hCA IX (0.093 µM) and mCA XIII (0.046 µM)—makes it an ideal reference standard for inter-laboratory CA inhibitor screening campaigns [1]. Unlike coumarin (2) or 7-methoxycoumarin (5), which show >500 µM inactivity at multiple isoforms, 6-(hydroxymethyl)-2H-chromen-2-one produces measurable Kᵢ values across all 13 tested mammalian CA isoforms, enabling its use as a positive control or calibration compound in panel assays [1].

Rodent Pharmacology Studies Requiring a Murine CA XIII Nanomolar Inhibitor

The compound's 46 nM Kᵢ against murine CA XIII—its highest-affinity target across the 13-isoform panel—positions it as a rare tool compound for CA-focused in vivo pharmacology in mouse models [1]. With comparators coumarin (2) and 7-methoxycoumarin (5) showing no measurable mCA XIII inhibition (>500 µM), 6-(hydroxymethyl)-2H-chromen-2-one is one of the few structurally simple coumarins achieving sub-50 nM murine CA XIII affinity [1]. This scenario is particularly relevant for target engagement studies where a compound must engage a defined murine CA isoform to validate mechanism-of-action hypotheses.

Coumarin-Based Fluorescent Probe and Bioconjugate Synthesis

The primary aliphatic –CH₂OH group at position 6 enables derivatization chemistries (esterification, etherification, oxidation) that are not accessible with phenolic hydroxycoumarins without protecting-group strategies [1][2]. In the foundational SAR study, this handle was directly converted to methyl and ethyl esters (Compounds 18, 19), confirming its synthetic tractability [1]. Medicinal chemistry and chemical biology groups developing coumarin-derived fluorescent sensors, biotinylated affinity probes, or solid-support-immobilized ligands should procure 6-(hydroxymethyl)-2H-chromen-2-one as a modular building block, as the aliphatic alcohol enables direct conjugation under mild conditions that preserve the coumarin fluorophore integrity [2].

Quote Request

Request a Quote for 6-(hydroxymethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.